N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
CAS No.:
Cat. No.: VC15339608
Molecular Formula: C25H17ClFN3O3S
Molecular Weight: 493.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H17ClFN3O3S |
|---|---|
| Molecular Weight | 493.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C25H17ClFN3O3S/c26-16-7-11-18(12-8-16)28-21(31)14-29-22-19-3-1-2-4-20(19)34-23(22)24(32)30(25(29)33)13-15-5-9-17(27)10-6-15/h1-12H,13-14H2,(H,28,31) |
| Standard InChI Key | OZRJWTJZCIYFIK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F |
Introduction
N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C22H17ClFN3O3S, and it has a molecular weight of 457.9 g/mol. This compound features a unique structure that incorporates both chlorinated and fluorinated aromatic systems, which may contribute to its biological activity and potential applications in medicinal chemistry.
Spectroscopic Analysis
The structure and purity of N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. These methods provide insights into the functional groups present in the compound and help in structural elucidation.
Chemical Reactivity and Derivatization
The chemical reactivity of N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can be influenced by the presence of functional groups such as the acetamide and dioxo moieties. These reactions can be leveraged in synthetic pathways for modifying the compound or generating derivatives for further study.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume